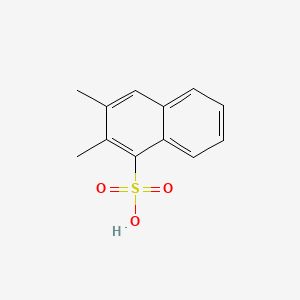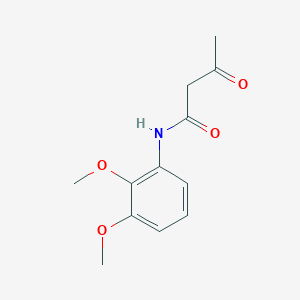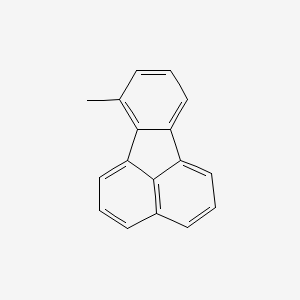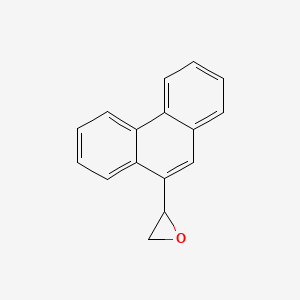
9-Phenanthryloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthryloxirane is an organic compound with the molecular formula C16H12O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring, which is a three-membered cyclic ether. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Preparation Methods
The synthesis of 9-Phenanthryloxirane typically involves the epoxidation of 9-phenanthrenol. One common method is the reaction of 9-phenanthrenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction results in the formation of the oxirane ring at the 9-position of the phenanthrene core .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key to successful industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
9-Phenanthryloxirane undergoes a variety of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidative agents, leading to the formation of diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Common reagents used in these reactions include peracids for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Phenanthryloxirane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Chemistry: It is investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 9-Phenanthryloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce new functional groups and create more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
9-Phenanthryloxirane can be compared with other oxirane-containing compounds and phenanthrene derivatives:
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): This compound is used as a flame retardant and has a similar oxirane ring structure but with a phosphorus atom.
9,10-Diphenylanthracene-2,3-dicarboxylic acid derivatives: These compounds are used in organic synthesis and have a similar polycyclic aromatic structure but differ in functional groups and reactivity.
Properties
CAS No. |
33424-05-4 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-phenanthren-9-yloxirane |
InChI |
InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-15(16-10-17-16)14-8-4-3-7-13(12)14/h1-9,16H,10H2 |
InChI Key |
KPIUYVXMSUXSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)

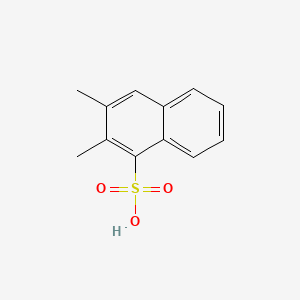

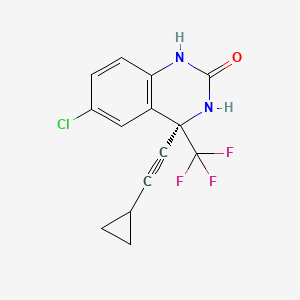
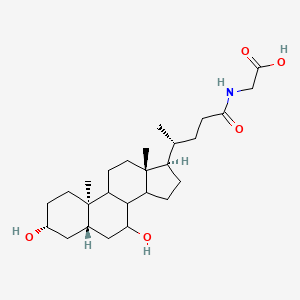
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

